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Introduction
The RM-1 cell line is a murine prostate adenocarcinoma cell line derived from a tumor induced

in a C57BL/6 mouse. These cells are an essential tool in preclinical prostate cancer research,

providing a robust model for studying tumor progression, metastasis, and for the in vitro and in

vivo evaluation of novel therapeutic agents. This document provides a detailed protocol for the

successful culture and maintenance of the RM-1 cell line.

It is important to note that another cell line with a similar designation, RIL175-R, exists. RIL175-

R is a sorafenib-resistant mouse hepatocellular carcinoma cell line with a p53 knockout and

HRAS (G12V) integration[1]. Researchers should verify the identity of their cell line to ensure

the appropriate protocols are followed. This document focuses on the RM-1 cell line.
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Characteristic Description

Cell Line Name RM-1

Species of Origin Mus musculus (Mouse)

Tissue of Origin Prostate

Morphology Adherent

Disease Adenocarcinoma

Strain C57BL/6

Table 2: RM-1 Culture Conditions
Parameter Recommendation

Complete Growth Medium
RPMI-1640 + 10% FBS + 1%

Penicillin/Streptomycin[2]

Culture Atmosphere 95% Air, 5% CO2[2]

Temperature 37°C[2]

Subcultivation Ratio 1:2 to 1:4[2]

Medium Renewal Every 2 to 3 days[2]

Experimental Protocols
Handling of Cryopreserved Cells
Proper handling of cryopreserved cells is critical to ensure high viability upon thawing.

Materials:

Cryovial of RM-1 cells

Complete Growth Medium (pre-warmed to 37°C)

70% Ethanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.elabscience.com/viewpdf-58831-Elabscience-EP-CL-0198.pdf
https://www.elabscience.com/viewpdf-58831-Elabscience-EP-CL-0198.pdf
https://www.elabscience.com/viewpdf-58831-Elabscience-EP-CL-0198.pdf
https://www.elabscience.com/viewpdf-58831-Elabscience-EP-CL-0198.pdf
https://www.elabscience.com/viewpdf-58831-Elabscience-EP-CL-0198.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile 15 ml centrifuge tube

Water bath at 37°C

Sterile pipettes

Protocol:

Quickly thaw the cryovial by agitating it in a 37°C water bath for 45-90 seconds.[2] Do not

submerge the cap.

Once thawed, immediately move the vial to a sterile cell culture hood.

Wipe the exterior of the vial with 70% ethanol.[2]

Carefully open the vial and transfer the cell suspension into a 15 ml centrifuge tube

containing 9 ml of pre-warmed complete growth medium.[2]

To maximize cell recovery, add 1 ml of complete growth medium to the empty cryovial, rinse,

and transfer this to the centrifuge tube.[2]

Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the

cells.

Aspirate the supernatant, which contains residual cryoprotectant (DMSO).

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

Transfer the cell suspension to an appropriately sized culture flask.

Incubate at 37°C in a 5% CO2 atmosphere.

Routine Cell Culture and Maintenance
Materials:

Culture flask with 80-90% confluent RM-1 cells

Complete Growth Medium
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DPBS (Dulbecco's Phosphate-Buffered Saline), sterile

Trypsin-EDTA solution (e.g., 0.25%)

Sterile pipettes and culture flasks

Protocol:

Examine the cells under a microscope to confirm they are healthy and have reached 80-90%

confluency.

Aspirate and discard the culture medium from the flask.

Briefly rinse the cell layer with DPBS to remove any remaining serum that could inhibit

trypsin activity.[2]

Add 1.0 to 2.0 ml of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is

covered.[2]

Observe the cells under an inverted microscope until the cell layer is dispersed (typically 2-3

minutes).[2] Incubation at 37°C can facilitate detachment.[2]

Once cells are detached, add 4.0 to 6.0 ml of complete growth medium to the flask to

inactivate the trypsin.[2]

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the desired volume of the cell suspension to new culture flasks containing pre-

warmed complete growth medium (subcultivation ratio of 1:2 to 1:4).[2]

Incubate the new cultures at 37°C in a 5% CO2 atmosphere.

Renew the culture medium every 2 to 3 days.[2]

Cryopreservation of RM-1 Cells
Materials:

RM-1 cells in logarithmic growth phase
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Complete Growth Medium

Fetal Bovine Serum (FBS)

Dimethyl sulfoxide (DMSO), cell culture grade

Cryopreservation medium (60% Basal medium + 30% FBS + 10% DMSO)[2]

Sterile cryovials

Controlled-rate freezing container or isopropanol chamber

Protocol:

Follow steps 1-7 of the "Routine Cell Culture and Maintenance" protocol to harvest the cells.

Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium

at a concentration of 1-5 x 10^6 cells/ml.

Dispense 1 ml of the cell suspension into each sterile cryovial.

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24

hours. This ensures a slow cooling rate of approximately -1°C per minute.

For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[2]
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Caption: RM-1 Cell Culture Workflow.
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Caption: General Pro-Proliferative Signaling in Cancer Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cellosaurus cell line RIL175-R (CVCL_B7TN) [cellosaurus.org]

2. elabscience.com [elabscience.com]

To cite this document: BenchChem. [Application Notes and Protocols for Rodent Prostate
Cancer Cell Line: RM-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610503#rm175-in-vitro-cell-culture-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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